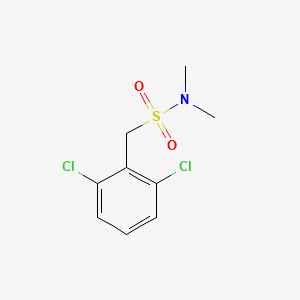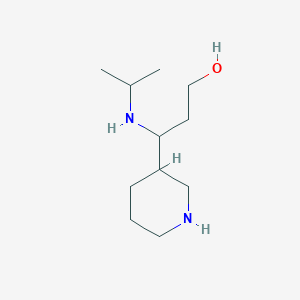
Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the benzoxazole moiety in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Formation of the Final Compound: The final step involves the esterification of the benzoxazole derivative with alpha-methyl-5-benzoxazoleacetic acid in the presence of a base such as sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives of the benzoxazole ring.
Reduction: Phenyl derivatives from the reduction of the bromophenyl group.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the benzoxazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad-spectrum biological activities.
Phenoxy Acetic Acid Derivatives: These compounds have similar functional groups and are used in various industrial applications.
Uniqueness
Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate is unique due to the presence of both the bromophenyl group and the benzoxazole moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
51234-39-0 |
|---|---|
Formule moléculaire |
C16H11BrNNaO3 |
Poids moléculaire |
368.16 g/mol |
Nom IUPAC |
sodium;2-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12BrNO3.Na/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
UENZAQFJJDOROP-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Br)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


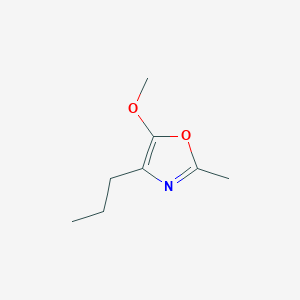
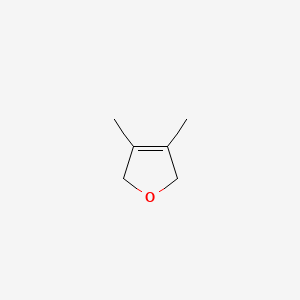
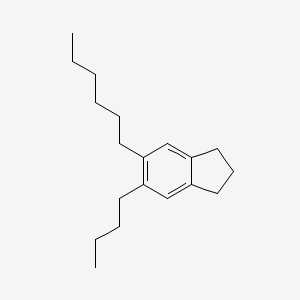
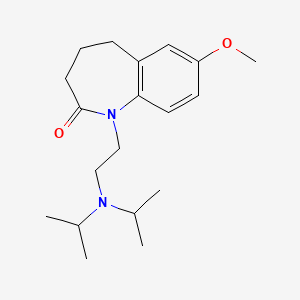
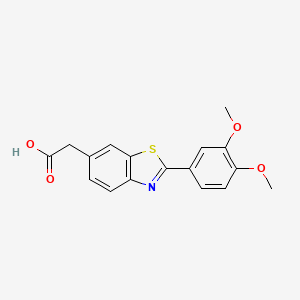
![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
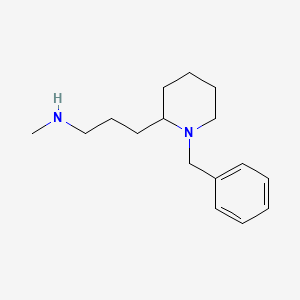
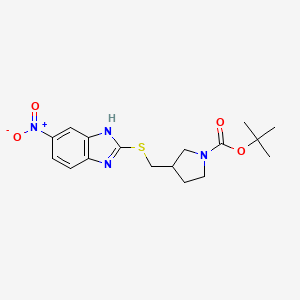

![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)


